1-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-D-proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)pyrrolidine-2-carboxylic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrrolidine ring attached to a nitrobenzo[c][1,2,5]oxadiazole moiety, making it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)pyrrolidine-2-carboxylic acid typically involves multi-step organic reactions. The process begins with the preparation of the nitrobenzo[c][1,2,5]oxadiazole intermediate, which is then coupled with a pyrrolidine derivative under specific reaction conditions. Common reagents used in these reactions include nitrating agents, coupling reagents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-1-(7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
®-1-(7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of ®-1-(7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitrobenzo[c][1,2,5]oxadiazole moiety is known to interact with biological molecules, potentially altering their function and activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.
Properties
CAS No. |
159717-70-1 |
---|---|
Molecular Formula |
C11H10N4O5 |
Molecular Weight |
278.22 g/mol |
IUPAC Name |
(2R)-1-(4-nitro-2,1,3-benzoxadiazol-7-yl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H10N4O5/c16-11(17)8-2-1-5-14(8)6-3-4-7(15(18)19)10-9(6)12-20-13-10/h3-4,8H,1-2,5H2,(H,16,17)/t8-/m1/s1 |
InChI Key |
KKWDSQYPOCTRRA-MRVPVSSYSA-N |
Isomeric SMILES |
C1C[C@@H](N(C1)C2=CC=C(C3=NON=C23)[N+](=O)[O-])C(=O)O |
Canonical SMILES |
C1CC(N(C1)C2=CC=C(C3=NON=C23)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.